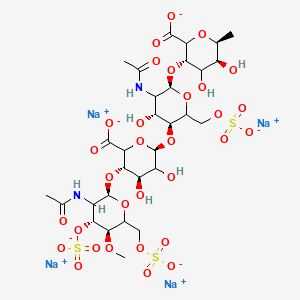

N-Acetyl-heparin

Beschreibung

BenchChem offers high-quality N-Acetyl-heparin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-heparin including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

134498-62-7 |

|---|---|

Molekularformel |

C30H43N2Na4O31S3- |

Molekulargewicht |

1115.8 g/mol |

IUPAC-Name |

tetrasodium;3-[3-acetamido-5-[5-[3-acetamido-5-methoxy-4-sulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-6-carboxylato-3,4-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methyloxane-2-carboxylate |

InChI |

InChI=1S/C30H48N2O31S3.4Na/c1-7-14(35)16(37)22(24(56-7)26(40)41)60-28-12(31-8(2)33)15(36)19(10(57-28)5-54-64(44,45)46)59-30-18(39)17(38)23(25(62-30)27(42)43)61-29-13(32-9(3)34)21(63-66(50,51)52)20(53-4)11(58-29)6-55-65(47,48)49;;;;/h7,10-25,28-30,35-39H,5-6H2,1-4H3,(H,31,33)(H,32,34)(H,40,41)(H,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-5 |

InChI-Schlüssel |

QEZNLARJERSVRZ-UHFFFAOYSA-I |

Kanonische SMILES |

CC1C(C(C(C(O1)C(=O)[O-])OC2C(C(C(C(O2)COS(=O)(=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])OC4C(C(C(C(O4)COS(=O)(=O)[O-])OC)OS(=O)(=O)[O-])NC(=O)C)O)O)O)NC(=O)C)O)O.[Na+].[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Engineering Non-Anticoagulant Heparin (NAH): A Technical Guide to Dissociating Anti-Inflammatory Potency from Hemorrhagic Risk

Executive Summary: The Pharmacological Paradox

Heparin is arguably the most potent anti-inflammatory agent currently available that is not a steroid. However, its clinical utility in sepsis, sterile inflammation, and oncology is severely capped by its primary function: anticoagulation. The therapeutic window is non-existent; the dose required to neutralize histones or block P-selectin often induces life-threatening hemorrhage.

This guide outlines the chemical engineering required to decouple these effects. We focus on Non-Anticoagulant Heparin (NAH) derivatives. The objective is to retain the polyanionic charge density required for anti-inflammatory target binding (HMGB1, P-selectin, Heparanase) while ablating the specific pentasaccharide sequence responsible for Antithrombin III (ATIII) binding.

Structural Activity Relationships (SAR)

To engineer NAH, one must understand the structural divergence between coagulation and inflammation.

The Anticoagulant "Kill Switch"

Anticoagulation relies on a specific pentasaccharide sequence containing a critical 3-O-sulfated glucosamine and a glucuronic acid (GlcA) residue. This sequence induces a conformational change in ATIII, accelerating Factor Xa/IIa inhibition.

-

Target for Ablation: The GlcA residue within this pentasaccharide or the specific 2-O/3-O sulfates.

The Anti-Inflammatory "Broadband"

Anti-inflammatory activity is less sequence-specific and more dependent on charge density and chain flexibility .

-

P-Selectin Inhibition: Requires 6-O-sulfation and carboxyl groups to block leukocyte rolling.

-

HMGB1 Neutralization: Relies on high negative charge density to chelate the positively charged alarmin HMGB1.

-

Heparanase Inhibition: Enhanced by glycol-splitting, which introduces flexibility, allowing the chain to fit into the heparanase binding cleft without being cleaved.

Molecular Mechanisms of Action

The dissociation of activities allows NAH to target three critical inflammatory pathways without bleeding risk.

The HMGB1-Caspase-11 Axis

High Mobility Group Box 1 (HMGB1) is a nuclear protein that acts as a lethal alarmin when released.[1][2][3]

-

Mechanism: NAH binds extracellular HMGB1, preventing its interaction with RAGE/TLR4.

-

Intracellular Effect: Recent data suggests NAH (specifically ODSH) inhibits p300 HAT (histone acetyltransferase) .[4][5] This prevents the acetylation of HMGB1, blocking its translocation from the nucleus to the cytoplasm, thereby stopping its release at the source.

-

Sepsis Relevance: By sequestering HMGB1, NAH prevents the internalization of LPS into the cytoplasm, blocking the activation of Caspase-11 (or Caspase-4/5 in humans) and subsequent pyroptosis.

Selectin Blockade

P-selectin and L-selectin mediate the initial "rolling" of leukocytes on the endothelium.[6] NAH mimics the sialyl Lewis X antigen, competitively binding selectins and halting neutrophil infiltration into tissues (e.g., in Ischemia-Reperfusion Injury).

Mechanism Visualization

The following diagram illustrates the divergence of pathways engineered into NAH.

Caption: Divergence of pharmacological pathways. Chemical modification (yellow) ablates the ATIII interaction (red path) while preserving the polyanionic interactions required for anti-inflammatory targets (green path).

Experimental Protocols: Synthesis & Validation

The two primary classes of NAH are Glycol-Split Heparins (GSH) and Desulfated Heparins (e.g., ODSH) . Below is the protocol for Glycol-Splitting, which is preferred for creating heparanase inhibitors (e.g., Roneparstat).

Protocol: Periodate Oxidation (Glycol-Splitting)

Principle: Sodium periodate (NaIO₄) specifically cleaves the C2–C3 bond of non-sulfated uronic acids (GlcA).[7] Since the ATIII binding site requires a specific GlcA residue, this reaction destroys anticoagulant activity.

Reagents:

-

Sodium Periodate (NaIO₄)

-

Sodium Borohydride (NaBH₄)

Step-by-Step Workflow:

-

Solubilization: Dissolve 100 mg UFH in 3.0 mL ddH₂O.

-

Oxidation: Add 3.0 mL of 0.2 M NaIO₄ (final conc 0.1 M).

-

Critical Control: Incubate at 4°C in the dark for 18–24 hours.

-

Why? Light and heat induce non-specific radical oxidation, depolymerizing the chain.

-

-

Quenching: Add 300 µL Ethylene Glycol. Stir for 1 hour at 4°C to consume excess periodate.

-

Reduction: Add 60 mg solid NaBH₄. Stir at room temperature for 3 hours.

-

Purification: Adjust pH to 4.0 with 1N HCl (to destroy excess borohydride), then neutralize to pH 7.0. Dialyze against water (MWCO 3.5 kDa) and lyophilize.

Synthesis Workflow Diagram

Caption: Synthesis of Glycol-Split Heparin. Key control points include temperature regulation (4°C) to prevent depolymerization and borohydride reduction to stabilize the derivative.

Validation Assays

Every batch must be validated for Loss of Function (Anticoagulation) and Gain/Retention of Function (Anti-inflammation) .

| Assay Type | Target | Methodology | Acceptance Criteria |

| Safety | Anticoagulation | aPTT (Activated Partial Thromboplastin Time) | > 500 µg/mL required to double clotting time (vs 2-4 µg/mL for UFH). |

| Safety | Factor Xa | Chromogenic Anti-Xa Assay | < 5 IU/mg (Native Heparin is ~180 IU/mg). |

| Efficacy | P-Selectin | ELISA (P-Selectin/PSGL-1 competition) | IC50 comparable to UFH (~10-50 µg/mL). |

| Efficacy | HMGB1 | Surface Plasmon Resonance (SPR) | KD < 50 nM.[4] |

Comparative Data Profile

The following table summarizes the physicochemical and biological profiles of native heparin versus key NAH derivatives.

| Compound | Modification Strategy | MW (kDa) | Anti-Xa Activity (IU/mg) | Primary Anti-Inflammatory Mechanism | Clinical Status |

| UFH | None (Native) | 12–15 | ~180 | P-Selectin, HMGB1, Heparanase | Standard of Care (Anticoagulant) |

| Enoxaparin | Depolymerization (LMWH) | 4.5 | ~100 | Weak P-Selectin, Moderate Heparanase | Standard of Care (Anticoagulant) |

| ODSH | 2-O, 3-O Desulfation | 10–12 | < 10 | HMGB1/p300 Inhibition , Histone Neutralization | Phase II (AML, inflammation) |

| Roneparstat | Glycol-Splitting (N-acetylated) | 15–18 | < 1 | Heparanase Inhibition (High Potency) | Phase I/II (Oncology) |

References

-

Tang, Y., et al. (2021). Heparin prevents caspase-11-dependent septic lethality independent of anticoagulant properties.[3][10] Cell Reports.

-

Rao, N. V., et al. (2010).Low anticoagulant heparin targets histone acetyltransferase p300 to inhibit HMGB1 release. American Journal of Physiology-Lung Cellular and Molecular Physiology.

-

Source: [Link]

-

-

Casu, B., et al. (2008).Non-anticoagulant heparins: structure–activity relationships.

-

Source: [Link]

-

-

Borsig, L., et al. (2001).Heparin and cancer revisited: mechanistic connections involving platelets, P-selectin, carcinoma mucins, and tumor metastasis. PNAS.

-

Source: [Link]

-

-

Cassinelli, G., & Naggi, A. (2016).Old and new applications of non-anticoagulant heparin.

-

Source: [Link]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. A potential new pathway for heparin treatment of sepsis-induced lung injury: inhibition of pulmonary endothelial cell pyroptosis by blocking hMGB1-LPS-induced caspase-11 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A potential new pathway for heparin treatment of sepsis-induced lung injury: inhibition of pulmonary endothelial cell pyroptosis by blocking hMGB1-LPS-induced caspase-11 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-O, 3-O Desulfated Heparin Blocks High Mobility Group Box 1 Release by Inhibition of p300 Acetyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. PROFILING GLYCOL-SPLIT HEPARINS BY HPLC/MS ANALYSIS OF THEIR HEPARINASE-GENERATED OLIGOSACCHARIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Structural features of glycol-split low-molecular-weight heparins and their heparin lyase-generated fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A potential new pathway for heparin treatment of sepsis-induced lung injury: inhibition of pulmonary endothelial cell pyroptosis by blocking hMGB1-LPS-induced caspase-11 activation [frontiersin.org]

- 11. atsjournals.org [atsjournals.org]

- 12. Protective Effect of Low 2-O, 3-O Desulfated Heparin (ODSH) Against LPS-Induced Acute Lung Injury in Mice [mdpi.com]

Technical Guide: N-Acetyl-Heparin Binding Affinity to Growth Factors

Executive Summary

N-acetyl-heparin (NAH) represents a critical class of "non-anticoagulant heparins" (NACH). By chemically replacing the N-sulfate groups of native heparin with N-acetyl groups, the molecule’s affinity for Antithrombin III (ATIII) is virtually eliminated, removing the risk of bleeding.

However, for drug development, the pivotal question is whether this modification preserves binding to Heparin-Binding Growth Factors (HBGFs) such as FGF2 and VEGF.

The Technical Reality: Unlike native heparin, fully N-desulfated, N-acetylated heparin (ND-NAH) exhibits negligible to weak binding affinity for FGF2 and VEGF165. This loss of affinity is not a failure but a strategic feature. It allows for the engineering of derivatives (e.g., glycol-split NAH) that inhibit enzymes like heparanase without triggering the release of sequestered growth factors from the Extracellular Matrix (ECM)—a common side effect of unmodified heparin therapy.

Part 1: The Biochemistry of N-Acetyl-Heparin

To understand binding affinity, one must first understand the structural "code" of heparin that growth factors recognize.

Structural Modification

Native heparin is a highly sulfated glycosaminoglycan (GAG) consisting of repeating disaccharide units of uronic acid and glucosamine. The high negative charge density, particularly from N-sulfate (GlcNS) and O-sulfate groups, drives protein binding.

-

Native Heparin: High N-sulfation. Binds ATIII (anticoagulant), FGF2, VEGF, and Selectins.

-

N-Desulfated, N-Acetylated Heparin (ND-NAH): N-sulfates are chemically removed (solvolytic N-desulfation) and replaced with acetyl groups (N-acetylation).

-

Result: Charge density drops significantly. The specific "kink" conformation required for ATIII binding is lost.

-

Synthesis Workflow & Structural Impact

The following diagram illustrates the chemical progression and its functional consequences.

Caption: Chemical evolution of Non-Anticoagulant Heparin. N-acetylation removes ATIII binding; Glycol-splitting optimizes heparanase inhibition.

Part 2: Thermodynamics & Kinetics of Binding

This section details the specific binding affinities (

Comparative Binding Data (Surface Plasmon Resonance)

| Ligand (Growth Factor) | Native Heparin | N-Acetyl-Heparin (ND-NAH) Affinity | Structural Requirement |

| FGF2 (bFGF) | ~10 - 50 nM | No Binding / Negligible (>10 µM) | Requires N-sulfate & 2-O-sulfate cooperativity. N-acetylation disrupts the specific ionic "cleft" binding. |

| VEGF165 | ~10 - 80 nM | No Binding | Strictly requires N-sulfation. Interestingly, 2-O-desulfated heparin can bind VEGF, but N-acetyl cannot.[1][2] |

| FGF1 (aFGF) | ~50 nM | Weak / Reduced | Requires high overall charge density; N-acetylation reduces electrostatic attraction. |

| Heparanase | (Enzyme Substrate) | Inhibitory (Low) | Fully N-acetylated heparin is a poor inhibitor. Partial acetylation (<50%) retains inhibition. |

The "Release" Paradox

A critical parameter in cancer therapy is whether a heparin derivative releases growth factors sequestered in the ECM.

-

Native Heparin: Binds ECM-bound GFs, displacing them into circulation (Pro-angiogenic side effect).

-

N-Acetyl-Heparin: Due to low affinity (

), it does not displace FGF2 or VEGF from the ECM. This makes it a safer backbone for anti-metastatic drugs.

Part 3: Experimental Methodologies

To validate the binding affinity of your specific NAH preparation, Surface Plasmon Resonance (SPR) is the gold standard. The following protocol ensures data integrity by preventing steric hindrance common in polysaccharide assays.

Protocol: SPR Analysis of NAH-Growth Factor Interaction

Platform: Biacore (Cytiva) or equivalent. Sensor Chip: Streptavidin (SA) Chip. Ligand: Biotinylated Heparin/NAH. Analyte: Recombinant Growth Factor (FGF2/VEGF).

Step-by-Step Workflow:

-

Biotinylation of Polysaccharide:

-

React NAH with biotin-LC-hydrazide targeting the reducing end (anomeric carbon). This preserves the chain structure and sulfation pattern compared to multi-point amine coupling.

-

Quality Control: Verify 1:1 biotin:chain stoichiometry via HABA assay.

-

-

Chip Immobilization:

-

Condition SA chip with 1M NaCl / 50mM NaOH.

-

Inject Biotin-NAH (10-50 µg/mL in HBS-EP+) at 10 µL/min.

-

Target: Aim for low density (~50-100 Response Units, RU) to minimize mass transport limitations and steric crowding.

-

-

Kinetic Analysis (Single Cycle Kinetics):

-

Running Buffer: HBS-EP+ (0.01M HEPES, 0.15M NaCl, 3mM EDTA, 0.05% P20).

-

Injection: Inject 5 concentrations of Growth Factor (e.g., 0, 6.25, 12.5, 25, 50, 100 nM).

-

Flow Rate: High flow (30-50 µL/min) to limit rebinding effects.

-

Regeneration: 2M NaCl (30s pulse). Note: Since NAH binds GFs weakly, regeneration may not be needed; dissociation is often complete.

-

-

Data Fitting:

-

Fit to 1:1 Langmuir Binding Model .[3]

-

Expectation: For NAH, you will likely see a "square wave" sensorgram (fast on/fast off) or very low RMax, indicating lack of specific binding.

-

SPR Logic Flow

Caption: SPR Decision Tree. Lack of binding confirms the structural integrity of N-acetyl modification.

Part 4: Therapeutic Applications & Mechanism

If NAH does not bind growth factors, why is it therapeutically relevant? The answer lies in Heparanase Inhibition .

The "Glycol-Split" Strategy

Tumor metastasis relies on the enzyme Heparanase to degrade the ECM and release angiogenic factors (VEGF/FGF).

-

The Problem: Using native heparin to inhibit Heparanase causes bleeding (ATIII) and actively releases more growth factors (GF binding).

-

The Solution (NAH):

-

N-Acetylation: Removes bleeding risk.

-

Glycol-Splitting (Periodate oxidation): Introduces flexibility to the chain.

-

Result: A molecule that binds tightly to the Heparanase active site (inhibiting it) but cannot bind/release FGF or VEGF.

-

Mechanism of Action Diagram

Caption: Mechanism of Action. NAH inhibits the enzyme (Heparanase) without displacing pro-angiogenic factors.

References

-

Casu, B., et al. (2008). Non-anticoagulant heparins and inhibition of cancer.[4] Pathophysiology of Haemostasis and Thrombosis. Link

-

Ashikari-Hada, S., et al. (2004). Characterization of growth factor-binding structures in heparin/heparan sulfate using an octasaccharide library. Journal of Biological Chemistry. Link

-

Ono, K., et al. (1999). Structural features in heparin that interact with VEGF165 and modulate its biological activity. Glycobiology. Link

-

Rusnati, M., et al. (2005). Surface Plasmon Resonance Analysis of Heparin-Binding Angiogenic Growth Factors. Methods in Molecular Biology. Link

-

Naggi, A., et al. (2005). Modulation of the heparanase-inhibiting activity of heparin through selective desulfation, graded N-acetylation, and glycol splitting.[4][5] Journal of Biological Chemistry. Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Synergistic Binding of Vascular Endothelial Growth Factor-A and Its Receptors to Heparin Selectively Modulates Complex Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modulation of the heparanase-inhibiting activity of heparin through selective desulfation, graded N-acetylation, and glycol splitting - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of N-Acetylated Heparin in Sepsis: A Technical Guide

Executive Summary: The Clinical Paradox

Sepsis presents a lethal paradox in therapeutic development. It is characterized by simultaneous systemic inflammation (cytokine storm) and disseminated intravascular coagulation (DIC). Unfractionated heparin (UFH) addresses the coagulation deficit but poses severe bleeding risks, limiting its utility in late-stage sepsis.

N-desulfated/N-acetylated heparin (NAH) represents a chemically engineered solution. By selectively replacing the N-sulfate groups (responsible for antithrombin III binding) with N-acetyl groups, NAH retains the polyanionic backbone required to bind inflammatory mediators (HMGB1, Heparanase, Histones) while virtually eliminating anticoagulant activity.

This guide details the chemical synthesis, molecular mechanisms, and validation protocols for NAH, establishing it as a dual-target therapeutic for sepsis-induced organ failure.

Chemical Engineering of NAH

To decouple the anti-inflammatory properties from the anticoagulant activity, the heparin molecule must undergo specific modification. The critical interaction for anticoagulation is the pentasaccharide sequence binding to Antithrombin III (ATIII), heavily dependent on N-sulfation at the glucosamine residues.

2.1 Synthesis Protocol: Selective N-Desulfation and N-Acetylation

The following protocol utilizes a solvolytic method to ensure N-desulfation without significant depolymerization or loss of O-sulfate groups, which are vital for anti-inflammatory binding.

Step-by-Step Methodology:

-

Cation Exchange:

-

Pass 1.0 g of Sodium Heparin (Porcine Intestinal Mucosa) through a Dowex 50W (H+) column to generate Heparin Acid.

-

Neutralize with Pyridine to form Pyridinium Heparinate. Lyophilize.

-

-

Solvolytic N-Desulfation:

-

Dissolve Pyridinium Heparinate in a mixture of DMSO:Methanol (95:5 v/v) .

-

Incubate at 50°C for 1.5 hours . Note: This specific time/temp ratio is critical to minimize O-desulfation.

-

Adjust pH to 9.0 with NaOH to quench. Dialyze against distilled water (MWCO 3.5 kDa) and lyophilize.

-

Result: N-desulfated Heparin (NDH).

-

-

N-Acetylation:

-

Dissolve NDH in 0.05 M Na₂CO₃ containing 10% Methanol.

-

Cool to 4°C on ice.

-

Add Acetic Anhydride dropwise (approx. 10 eq relative to amine groups) over 1 hour.

-

Critical Control: Maintain pH between 7.0 and 7.5 continuously using saturated Na₂CO₃.[1] If pH drops < 7.0, N-acetylation efficiency drops; if > 8.0, O-acetyl groups may form (undesirable).

-

-

Purification:

2.2 Structural & Functional Verification

| Parameter | Unfractionated Heparin (UFH) | N-Acetylated Heparin (NAH) | Method of Verification |

| N-Sulfate Content | > 85% | < 5% | 13C-NMR Spectroscopy |

| N-Acetyl Content | < 15% | > 90% | 1H-NMR (Signal at 2.0 ppm) |

| Anticoagulant Activity | > 150 U/mg | < 0.5 U/mg | aPTT / Anti-Xa Assay |

| Molecular Weight | ~15 kDa | ~14 kDa | Size Exclusion Chromatography |

Mechanism of Action: The Dual-Hit Pathway

NAH functions via charge-dependent electrostatic interactions, acting as a "decoy receptor" for cationic inflammatory mediators.

3.1 Pathway 1: The HMGB1-LPS Axis (Anti-Pyroptosis)

High Mobility Group Box 1 (HMGB1) is a late-stage sepsis mediator. When released, it binds Lipopolysaccharide (LPS).[5][6][7] This complex is endocytosed via RAGE (Receptor for Advanced Glycation End-products), delivering LPS into the cytosol where it activates Caspase-11 (or Caspase-4/5 in humans), triggering pyroptosis.[8][9][10]

-

NAH Mechanism: NAH binds HMGB1 with high affinity (

in nanomolar range). This binding sterically hinders the HMGB1-LPS interaction and prevents HMGB1 from docking with RAGE/TLR4.

3.2 Pathway 2: Heparanase Inhibition (Glycocalyx Preservation)

Sepsis triggers the release of Heparanase, an enzyme that degrades the endothelial glycocalyx (specifically heparan sulfate proteoglycans). This degradation leads to vascular leak (edema) and exposes adhesion molecules, promoting neutrophil infiltration.

-

NAH Mechanism: NAH acts as a competitive inhibitor of Heparanase.[2] Unlike native heparan sulfate, NAH cannot be cleaved by the enzyme, effectively "jamming" the catalytic site and preserving the glycocalyx.

3.3 Visualizing the Mechanism

Figure 1: Dual mechanism of NAH targeting HMGB1-mediated pyroptosis and Heparanase-mediated vascular injury.

Experimental Validation Protocols

To validate the efficacy of NAH in your pipeline, the following assays are recommended.

4.1 In Vitro: HMGB1-LPS Binding Competition Assay

Purpose: To quantify the ability of NAH to disrupt the inflammatory complex.

-

Immobilization: Coat 96-well microplates with Recombinant HMGB1 (2 µg/mL) overnight at 4°C.

-

Blocking: Block with 1% BSA in PBS for 1 hour.

-

Competition:

-

Prepare biotinylated-LPS (1 µg/mL).

-

Mix biotin-LPS with increasing concentrations of NAH (0.1 to 100 µg/mL).

-

Add mixture to HMGB1-coated wells. Incubate 2 hours at 37°C.

-

-

Detection: Wash x3 with PBST. Add Streptavidin-HRP. Develop with TMB substrate.

-

Analysis: Reduced optical density (OD) indicates NAH successfully competed with LPS for HMGB1 binding sites.

4.2 In Vivo: CLP Sepsis Model (Mouse)

Purpose: To assess survival and organ protection without anticoagulation.

-

Induction: Anesthetize C57BL/6 mice. Ligate cecum at 50% distance; puncture twice with 21G needle (Cecal Ligation and Puncture - CLP).

-

Treatment Groups:

-

Vehicle (Saline)[1]

-

UFH (200 U/kg) - Positive Control (Anticoagulant)

-

NAH (10 mg/kg) - Experimental

-

-

Dosing: Administer subcutaneously 2 hours post-CLP and every 12 hours thereafter.

-

Endpoints:

-

Survival: Monitor for 7 days.

-

Bleeding Risk: Measure tail bleeding time at 24 hours.

-

Glycocalyx Shedding: Measure serum Syndecan-1 levels via ELISA.

-

Pharmacodynamics & Safety Profile

The safety advantage of NAH lies in the separation of bleeding risk from cytoprotection.

| Feature | Unfractionated Heparin | N-Acetylated Heparin | Clinical Implication |

| Anti-Xa Activity | High | Negligible | NAH does not require coagulation monitoring (aPTT). |

| Histone Neutralization | High | High | Both prevent histone-mediated endothelial cytotoxicity. |

| Half-Life | ~1.5 hours | ~1.5 - 2.0 hours | Pharmacokinetics are similar to UFH; amenable to subcutaneous dosing. |

| Bleeding Time (Mouse) | > 600 sec | ~150 sec (Baseline) | NAH can be used in patients with coagulopathy (DIC). |

References

-

Wang, C., et al. (2014).[11][12] "Nonanticoagulant heparin prevents histone-mediated cytotoxicity in vitro and improves survival in sepsis."[13] Blood. Link

-

Tang, Y., et al. (2021).[8] "Heparin prevents caspase-11-dependent septic lethality independent of anticoagulant properties."[7][9][10][14] Science Advances. (Demonstrates the HMGB1-LPS-Caspase11 blockade).

-

Inoue, Y., & Nagasawa, K. (1976). "Selective N-desulfation of heparin with dimethyl sulfoxide containing water or methanol." Carbohydrate Research. Link (The foundational chemistry protocol).

-

Schmidt, E.P., et al. (2012). "The pulmonary endothelial glycocalyx regulates neutrophil adhesion and lung injury during experimental sepsis."[15] Nature Medicine. (Establishes Heparanase as a target).

-

Cassin, M., et al. (2015). "Heparin inhibits the inflammatory response induced by LPS and HMGB1 by blocking the binding of HMGB1 to the surface of macrophages."[12] Cytokine.[6][12] Link

Sources

- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 2. researchgate.net [researchgate.net]

- 3. US5808021A - Method for controlling O-desulfation of heparin - Google Patents [patents.google.com]

- 4. e-century.us [e-century.us]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. Targeting HMGB1 for the treatment of sepsis and sepsis-induced organ injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A potential new pathway for heparin treatment of sepsis-induced lung injury: inhibition of pulmonary endothelial cell pyroptosis by blocking hMGB1-LPS-induced caspase-11 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | A potential new pathway for heparin treatment of sepsis-induced lung injury: inhibition of pulmonary endothelial cell pyroptosis by blocking hMGB1-LPS-induced caspase-11 activation [frontiersin.org]

- 9. mednexus.org [mednexus.org]

- 10. researchgate.net [researchgate.net]

- 11. Heparin in sepsis: current clinical findings and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heparin inhibits the inflammatory response induced by LPS and HMGB1 by blocking the binding of HMGB1 to the surface of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. Unfractioned Heparin for Treatment of Sepsis Caused by Abdominal Infection [ctv.veeva.com]

- 15. Heparin, Heparan Sulphate and Sepsis: Potential New Options for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Structural and Analytical Distinction Between N-Acetyl-Heparin and Heparosan

Executive Summary: The Epimerization Gap

In the development of bioengineered heparin and glycosaminoglycan (GAG) therapeutics, the distinction between Heparosan and N-acetyl-heparin is a critical quality attribute. While both molecules share the same mass-to-charge ratios for their disaccharide repeating units (415 Da for the non-sulfated sodium salt form), they represent fundamentally different stereochemical entities.

The core distinction lies in the uronic acid backbone :

-

Heparosan is the biosynthetic precursor consisting exclusively of

-D-Glucuronic Acid (GlcA) linked to N-acetyl-glucosamine (GlcNAc). -

N-Acetyl-Heparin (NAH) —specifically chemically modified heparin—retains the

-L-Iduronic Acid (IdoA) configuration generated during biosynthesis, despite having its N-sulfate groups replaced by N-acetyl groups.

This guide details the structural divergence and provides self-validating analytical protocols to distinguish these isomers using NMR spectroscopy and enzymatic digestion.

Part 1: Molecular Architecture & Stereochemistry

To understand the analytical data, one must first grasp the conformational constraints imposed by the uronic acid epimers.

Heparosan (The Precursor)

Heparosan is the capsular polysaccharide of E. coli K5 and Pasteurella multocida. It is a linear polymer with the repeating disaccharide unit: [-4)-β-D-GlcA-(1→4)-α-D-GlcNAc-(1-][1][2]

-

Conformation: The GlcA residue adopts a rigid

chair conformation. -

Biosynthetic Status: It is "pre-epimerization" and "pre-sulfation."

N-Acetyl-Heparin (The Derivative)

In this context, N-acetyl-heparin refers to a heparin backbone that has undergone solvolytic N-desulfation followed by N-reacetylation. Because the C5-epimerization of GlcA to IdoA is irreversible in the absence of the epimerase enzyme, the polymer retains the heparin backbone architecture: [-4)-α-L-IdoA-(1→4)-α-D-GlcNAc-(1-]

-

Conformation: The IdoA residue is flexible, existing in equilibrium between

chair and

Visualization: Stereochemical Divergence

The following diagram illustrates the pathway divergence and structural difference.

Caption: Structural lineage showing that while Heparosan contains GlcA, N-Acetyl-Heparin (derived from Heparin) retains the IdoA backbone.

Part 2: Analytical Differentiation Protocols

Distinguishing these molecules requires probing the C5 stereochemistry (NMR) or the glycosidic linkage specificity (Enzymology).

Protocol A: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) provides the most definitive structural proof. The anomeric proton (H1) of the uronic acid is the diagnostic signal.

1. Experimental Setup

-

Solvent: D₂O (99.9% D).

-

Concentration: 5–10 mg/mL.

-

Temperature: 298 K (25°C).

-

Field Strength:

600 MHz is recommended for clear resolution of H1/H5 signals.

2. Diagnostic Signals (Chemical Shifts)

The following table summarizes the key chemical shift differences relative to internal TMSP (

| Residue | Atom | Heparosan ( | N-Acetyl-Heparin ( | Causality |

| Uronic Acid | H-1 | 4.50 - 4.54 ( | 4.95 - 5.20 ( | |

| Uronic Acid | H-5 | ~3.70 | ~4.70 - 4.80 | IdoA H5 is strongly deshielded due to ring conformation. |

| GlcNAc | H-1 | 5.35 - 5.40 | 5.15 - 5.30 | Influence of the neighboring uronic acid (GlcA vs IdoA). |

| Acetyl-CH3 | -CH3 | 2.02 - 2.04 | 2.02 - 2.05 | Not diagnostic (present in both). |

Interpretation:

-

If you observe a doublet at ~4.5 ppm , the sample is Heparosan .

-

If you observe a signal at ~5.0 ppm (often obscured by HDO, requires presaturation) and absence of 4.5 ppm, the sample is N-Acetyl-Heparin .

Authoritative Note: The magnetic environment of the GlcNAc H1 is significantly perturbed by the flexibility of the preceding IdoA residue in N-acetyl-heparin compared to the rigid GlcA in heparosan [1].

Protocol B: Enzymatic Discrimination (The Binary Test)

For laboratories without high-field NMR, or for detecting trace contaminants, enzymatic digestion is the most robust method. This relies on the absolute specificity of the bacteriophage enzyme K5 Lyase .

1. The Enzyme System[3][4]

-

K5 Lyase (KflA): Specifically cleaves the GlcNAc-α(1→4)-GlcA linkage via

-elimination. It cannot cleave the GlcNAc-α(1→4)-IdoA linkage found in N-acetyl-heparin [2]. -

Heparinase II: A broad-spectrum lyase that cleaves both GlcA and IdoA linkages.

2. Step-by-Step Workflow

Step 1: Sample Preparation

Dissolve 100

Step 2: K5 Lyase Treatment Add 10 mIU of K5 Lyase. Incubate at 37°C for 2 hours.

Step 3: Detection (UV 232 nm) Measure absorbance at 232 nm.

-

Result A (High Absorbance): The formation of a

4,5-unsaturated uronic acid indicates cleavage. Identity: Heparosan. [3][5][6][7][8][9] -

Result B (No Change): The enzyme failed to cut. Identity: N-Acetyl-Heparin (or other GAG). [8]

Step 4: Validation (Heparinase II) To confirm Result B is not a false negative (e.g., enzyme inhibition), add Heparinase II to the same tube.

-

Result: Rapid increase in A232 nm confirms the presence of uronic acid linkages (IdoA) that K5 lyase could not cut.

Visualization: Analytical Decision Tree

Caption: Binary logic flow using K5 Lyase specificity to distinguish Heparosan from IdoA-containing analogs.

Part 3: Implications for Drug Development

Understanding this distinction is not merely academic; it is a regulatory requirement for bioengineered heparin production.

-

Starting Material Purity: Bioengineered heparin synthesis begins with Heparosan. If the fermentation produces N-acetyl-heparin (unlikely biologically, but possible via contamination with modified intermediates), the subsequent enzymatic epimerization steps will be miscalibrated.

-

Process Control: During the chemical N-deacetylation and N-sulfation of heparosan, the backbone must remain as GlcA. If inadvertent epimerization occurs (rare under basic conditions, but possible under extreme stress), the product becomes a hybrid. NMR is the only way to quantify this "epimerization drift" before the enzymatic C5-epimerase step is applied [3].

-

Immunogenicity: The immune system recognizes specific GAG epitopes. An N-acetylated IdoA sequence (N-acetyl-heparin) is rare in nature (heparan sulfate usually has GlcA in N-acetyl domains). High concentrations of N-acetyl-heparin motifs could trigger atypical immunogenic responses compared to the natural Heparosan capsule [4].

References

-

Guerrini, M., et al. (2013). Immobilized enzymes to convert N-sulfo, N-acetyl heparosan to a critical intermediate in the production of bioengineered heparin.[5][9]Journal of Biotechnology .

-

Murphy, N., et al. (2004).[10] Investigation of the substrate specificity of K5 lyase A from K5A bacteriophage.Glycobiology .

-

Wang, Z., et al. (2011).[9][11] Control of the heparosan N-deacetylation leads to an improved bioengineered heparin.[11]Carbohydrate Polymers .

-

Linhardt, R. J., & Liu, J. (2012). Synthetic heparin.[3][4][5]Current Opinion in Pharmacology .

Sources

- 1. Heparan sulfate/heparin digesting enzymes from bacteria - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Chemoenzymatic synthesis of heparan sulfate and heparin oligosaccharides and NMR analysis: paving the way to a diverse library for glycobiologists - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03541A [pubs.rsc.org]

- 3. Control of the heparosan N-deacetylation leads to an improved bioengineered heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New insights on the specificity of heparin and heparan sulfate lyases from Flavobacterium heparinum revealed by the use of synthetic derivatives of K5 polysaccharide from E. coli and 2-O-desulfated heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immobilized enzymes to convert N-sulfo, N-acetyl heparosan to a critical intermediate in the production of bioengineered heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. N-acetyl-heparosan lyase of Escherichia coli K5: gene cloning and expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immobilized enzymes to convert N-sulfo, N-acetyl heparosan to a critical intermediate in the production of bioengineered heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Control of the heparosan N-deacetylation leads to an improved bioengineered heparin [agris.fao.org]

Methodological & Application

Application Note & Protocol: Enzymatic N-Acetylation of N-Desulfated Heparin

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for the enzymatic N-acetylation of N-desulfated heparin, a critical modification for tailoring its biological activity. Heparin and heparan sulfate (HS) are complex glycosaminoglycans whose functions are dictated by their sulfation and acetylation patterns.[1] By converting the free amino groups of N-desulfated heparin to N-acetyl groups, researchers can significantly reduce anticoagulant activity while potentially enhancing other therapeutic properties.[2] This document details the underlying biochemical principles, provides a robust, step-by-step protocol for the enzymatic reaction using a suitable N-acetyltransferase, and outlines rigorous analytical methods for product characterization and validation, including NMR and HPLC.

Scientific Principles and Rationale

The biological functions of heparin and heparan sulfate (HS), from regulating cell signaling to modulating enzyme activity, are encoded within their complex structures.[1][3] A key determinant of this function is the modification of glucosamine units within the polysaccharide chain, which can be either N-sulfated or N-acetylated.[4] In native heparin, glucosamine residues are predominantly N-sulfated, a feature essential for its high anticoagulant activity via antithrombin binding.[4][5]

Why Enzymatic N-Acetylation?

The selective replacement of N-sulfo groups with N-acetyl groups is a powerful strategy to create heparin derivatives with novel therapeutic profiles. While chemical methods exist, enzymatic approaches offer superior specificity and control, avoiding harsh reaction conditions that can lead to unwanted side reactions or chain degradation.

-

Causality of Choice: The enzyme Heparan Sulfate Acetyl-CoA:α-glucosaminide N-acetyltransferase (HGSNAT), or a functionally similar enzyme, is employed for this purpose.[6] In its physiological role within the lysosome, HGSNAT transfers an acetyl group from cytoplasmic Acetyl-Coenzyme A (Acetyl-CoA) to the terminal glucosamine residues of heparan sulfate, a critical step in its degradation pathway.[6] By providing N-desulfated heparin as a substrate, we co-opt this precise enzymatic machinery for a synthetic purpose. The enzyme specifically recognizes the free amino group on the glucosamine ring, ensuring that acetylation occurs only at the desired position.

The overall reaction is as follows:

N-Desulfated Heparin (-NH₂) + Acetyl-CoA → N-acetylated Heparin (-NH-CO-CH₃) + Coenzyme A

This targeted modification allows for the systematic investigation of structure-activity relationships and the development of heparin-based therapeutics with reduced bleeding risk.[2]

Experimental Workflow Overview

The process begins with the starting substrate, N-desulfated heparin, which undergoes enzymatic acetylation. The reaction is followed by purification to remove the enzyme and byproducts. Finally, the successfully modified heparin is rigorously characterized to confirm its new structure.

Caption: Overall experimental workflow for enzymatic N-acetylation of heparin.

Materials and Reagents

| Reagent/Material | Recommended Specifications | Supplier Example |

| Substrate | ||

| N-Desulfated Heparin | High purity, >95% | Galen Molecular |

| Enzyme | ||

| Recombinant N-Acetyltransferase | e.g., Human HGSNAT, high activity | R&D Systems, Sigma-Aldrich |

| Cofactor | ||

| Acetyl-Coenzyme A (Acetyl-CoA) | Lithium salt, >95% purity | Sigma-Aldrich |

| Buffers & Solutions | ||

| Sodium Phosphate | Dibasic (Na₂HPO₄) | Fisher Scientific |

| Citric Acid | Monohydrate | Fisher Scientific |

| Sodium Hydroxide (NaOH) | For pH adjustment | VWR |

| Hydrochloric Acid (HCl) | For pH adjustment | VWR |

| Deuterium Oxide (D₂O) | 99.9 atom % D | Cambridge Isotope Labs |

| Purification | ||

| Dialysis Tubing | 3.5 kDa MWCO | Thermo Scientific |

| DEAE Sephacel or similar | Anion exchange resin | Cytiva |

| Analytical | ||

| Heparinase I, II, III | For disaccharide analysis | Iduron |

Detailed Experimental Protocol

This protocol is designed for a 10 mg scale reaction. It should be optimized for different enzymes or substrate batches.

Part A: Enzymatic N-Acetylation Reaction

-

Substrate Preparation:

-

Dissolve 10 mg of N-desulfated heparin in 1.0 mL of McIlvain buffer (100 mM sodium citrate, 200 mM sodium phosphate, pH 5.7). Ensure it is fully dissolved.

-

Rationale: The slightly acidic pH of 5.7 is optimal for the activity of many lysosomal enzymes like HGSNAT.[6]

-

-

Cofactor Addition:

-

Prepare a fresh 10 mM stock solution of Acetyl-CoA in purified water.

-

Add 200 µL of the 10 mM Acetyl-CoA stock solution to the heparin solution. This provides a molar excess to drive the reaction to completion.

-

Rationale: Acetyl-CoA is the essential acetyl group donor for the N-acetyltransferase enzyme.[6] A fresh solution is used as it can be unstable over time.

-

-

Enzyme Addition & Incubation:

-

Add the N-acetyltransferase enzyme to the reaction mixture. The optimal amount should be determined empirically, but a starting point is 1-5 µg of enzyme per mg of substrate.

-

Incubate the reaction mixture at 37°C for 4-16 hours with gentle agitation.

-

Rationale: 37°C is the optimal temperature for most mammalian enzymes.[6] The incubation time can be adjusted to control the degree of acetylation; a time course experiment is recommended during initial optimization.

-

-

Reaction Termination:

-

Terminate the reaction by heating the mixture at 100°C for 5 minutes.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the denatured enzyme.

-

Carefully transfer the supernatant to a new tube.

-

Rationale: Heat inactivation is a rapid and effective method to stop the enzymatic reaction and denature the protein for easy removal.

-

Part B: Product Purification

-

Dialysis:

-

Transfer the supernatant from the previous step into a dialysis tube (3.5 kDa MWCO).

-

Dialyze against 4 L of deionized water at 4°C. Change the water at least three times over 48 hours.

-

Rationale: Dialysis effectively removes unreacted Acetyl-CoA, coenzyme A, salts, and other small molecules, while retaining the much larger modified heparin polymer.

-

-

Lyophilization:

-

Freeze the dialyzed sample and lyophilize to obtain a dry, fluffy white powder.

-

Weigh the final product to determine the yield.

-

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the success of the N-acetylation.

Method 1: 1D ¹H and 2D ¹H-¹³C HSQC NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides direct evidence of the chemical modification.

-

Principle: The addition of acetyl groups (-CO-CH₃) introduces new, distinct signals in the NMR spectrum. The proton signal for the methyl group of N-acetylglucosamine typically appears around 2.0-2.1 ppm, a region that is otherwise clear in the spectrum of N-desulfated heparin.[7] 2D HSQC NMR provides greater resolution, correlating the proton signal to its attached carbon, confirming the identity of the N-acetyl group.[8][9][10]

-

Protocol:

-

Dissolve 5-10 mg of the lyophilized product in 0.5 mL of D₂O (99.9%).

-

Acquire a ¹H NMR spectrum. Look for the emergence of a sharp singlet peak around 2.0 ppm.

-

Acquire a ¹H-¹³C HSQC spectrum to confirm the correlation of the N-acetyl protons to the N-acetyl methyl carbon (around 22-23 ppm).[8]

-

Validation: Compare the spectrum to that of the N-desulfated heparin starting material. The presence of the N-acetyl signal and the disappearance of signals corresponding to free glucosamine confirm a successful reaction.

-

Caption: Biochemical transformation of the glucosamine residue during N-acetylation.

Method 2: Disaccharide Compositional Analysis via SAX-HPLC

This method provides quantitative data on the change in disaccharide composition.

-

Principle: The modified heparin is completely depolymerized into its constituent disaccharides using a cocktail of heparinase enzymes (I, II, and III).[9][10] The resulting mixture of unsaturated disaccharides is then separated and quantified using Strong Anion-Exchange High-Performance Liquid Chromatography (SAX-HPLC) with UV detection at 232 nm.[9][10][11] The key is to observe a decrease in disaccharides containing N-unsubstituted glucosamine and a corresponding increase in those containing N-acetylglucosamine.

-

Protocol:

-

Enzymatic Digestion: Incubate ~100 µg of the N-acetylated product with a mixture of heparinase I, II, and III (5 mIU each) in a buffer of 100 mM sodium acetate, 2 mM calcium acetate, pH 7.5, for 48 hours at 37°C.[12]

-

HPLC Analysis: Inject the digested sample onto a SAX-HPLC column.

-

Data Analysis: Elute with a sodium chloride gradient and monitor the absorbance at 232 nm. Identify and integrate the peaks corresponding to different disaccharides by comparing their retention times to known standards.

-

Validation: A successful reaction will show a significant increase in the peak area for disaccharides containing N-acetylglucosamine (e.g., ΔUA-GlcNAc) and a decrease in those with free amino groups.

-

| Key Reaction Parameters | |

| Parameter | Typical Range/Value |

| Substrate Concentration | 5-10 mg/mL |

| Acetyl-CoA Concentration | 1-2 mM |

| Enzyme Concentration | 1-5 µg/mg substrate |

| Temperature | 37°C |

| pH | 5.5 - 6.0 |

| Incubation Time | 4 - 16 hours |

| Expected Degree of Acetylation | > 90% (by NMR) |

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or no N-acetylation | 1. Inactive enzyme. 2. Degraded Acetyl-CoA. 3. Incorrect buffer pH. | 1. Use a fresh aliquot of enzyme; verify activity with a positive control. 2. Prepare Acetyl-CoA stock solution fresh before each use. 3. Verify the pH of the reaction buffer is within the optimal range for the enzyme. |

| Incomplete reaction | 1. Insufficient enzyme or Acetyl-CoA. 2. Short incubation time. | 1. Increase the concentration of the limiting reagent. 2. Increase the incubation time; perform a time-course experiment to find the optimum. |

| Product degradation (loss of MW) | Harsh reaction termination or purification steps. | 1. Avoid prolonged heating during enzyme inactivation. 2. Ensure purification steps are performed at 4°C where possible. |

References

-

Dura, M. A., et al. (2015). Analysis of the Biogenesis of Heparan Sulfate Acetyl-CoA:α-Glucosaminide N-Acetyltransferase Provides Insights into the Mechanism Underlying Its Complete Deficiency in Mucopolysaccharidosis IIIC. The Journal of Biological Chemistry. [Link]

-

ResearchGate. (n.d.). Characterization of N-desulfated Re–N-acetylated heparin (mHep). ResearchGate. [Link]

- Google Patents. (2003). High throughput assay for N-sulfotransferase activity of glucosaminyl.

-

Yates, E. A., et al. (2019). Introduction to the Molecules Special Edition Entitled 'Heparan Sulfate and Heparin: Challenges and Controversies': Some Outstanding Questions in Heparan Sulfate and Heparin Research. MDPI. [Link]

-

Sue, M., et al. (1998). Heparan sulfate/heparin N-deacetylase/N-sulfotransferase. The N-sulfotransferase activity domain is at the carboxyl half of the holoenzyme. The Journal of Biological Chemistry. [Link]

-

Rudd, T. R., et al. (2015). Heparan sulfate and heparin interactions with proteins. Interface Focus. [Link]

-

Mascenik, S., et al. (2019). SAX-HPLC and HSQC NMR Spectroscopy: Orthogonal Methods for Characterizing Heparin Batches Composition. Frontiers in Medicine. [Link]

-

Arie, M., et al. (2021). Enzyme assay of sulfotransferases for heparan sulfate. Glycoscience Protocols. [Link]

-

Mascenik, S., et al. (2019). SAX-HPLC and HSQC NMR Spectroscopy: Orthogonal Methods for Characterizing Heparin Batches Composition. PMC. [Link]

-

Parish, C. R. (2016). Heparan Sulfate: A Ubiquitous Glycosaminoglycan with Multiple Roles in Immunity. Frontiers in Immunology. [Link]

-

AIR Unimi. (n.d.). COMBINED NMR/LC-MS APPROACH FOR STRUCTURAL CHARACTERIZATION OF HEPARINS AND NON-ANTICOAGULANT GLYCOL-SPLIT HEPARINS. AIR Unimi. [Link]

-

Wang, Z., et al. (2011). Control of the heparosan N-deacetylation leads to an improved bioengineered heparin. Applied Microbiology and Biotechnology. [Link]

-

Ogren, S., et al. (2009). Rapid Purification and High Sensitivity Analysis of Heparan Sulfate from Cells and Tissues: TOWARD GLYCOMICS PROFILING. The Journal of Biological Chemistry. [Link]

-

Keiser, J. F., et al. (2009). Characterization of heparin impurities with HPLC-NMR using weak anion exchange chromatography. Analytical and Bioanalytical Chemistry. [Link]

-

Moon, A. F., et al. (2015). Assays for determining heparan sulfate and heparin O-sulfotransferase activity and specificity. Analytical and Bioanalytical Chemistry. [Link]

-

Liang, Y., et al. (2021). Acetylation may strengthen the antitumor activity of low molecular heparin. Translational Cancer Research. [Link]

-

Glycan Therapeutics. (n.d.). Heparan Sulfate Analysis. Glycan Therapeutics. [Link]

-

Fritz, T. A., et al. (1996). Partial purification and substrate specificity of heparan sulfate aN-acetylglucosaminyltransferase I: synthesis. Glycobiology. [Link]

-

Braun, R. C., et al. (2021). Isolation and Characterization of Heparan Sulfate from Human Lung Tissues. MDPI. [Link]

-

Kariya, Y., et al. (2021). Preparation of heparin/heparan sulfate oligosaccharides. Glycoscience Protocols. [Link]

-

Galen Molecular. (n.d.). N-Desulphated re N-Acetylated Heparin - 2mg. Galen Molecular. [Link]

-

Purkerson, M. L., et al. (1988). N-desulfated/acetylated heparin ameliorates the progression of renal disease in rats with subtotal renal ablation. The Journal of Clinical Investigation. [Link]

- Google Patents. (1965). Purification of heparin.

Sources

- 1. Frontiers | Heparan Sulfate: A Ubiquitous Glycosaminoglycan with Multiple Roles in Immunity [frontiersin.org]

- 2. N-desulfated/acetylated heparin ameliorates the progression of renal disease in rats with subtotal renal ablation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Control of the heparosan N-deacetylation leads to an improved bioengineered heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of the Biogenesis of Heparan Sulfate Acetyl-CoA:α-Glucosaminide N-Acetyltransferase Provides Insights into the Mechanism Underlying Its Complete Deficiency in Mucopolysaccharidosis IIIC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylation may strengthen the antitumor activity of low molecular heparin - Liang - Translational Cancer Research [tcr.amegroups.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | SAX-HPLC and HSQC NMR Spectroscopy: Orthogonal Methods for Characterizing Heparin Batches Composition [frontiersin.org]

- 10. SAX-HPLC and HSQC NMR Spectroscopy: Orthogonal Methods for Characterizing Heparin Batches Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of heparin impurities with HPLC-NMR using weak anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols: N-acetyl-heparin Sodium Salt in Cell Culture Media

Introduction: Unveiling the Role of N-acetyl-heparin in Cellular Research

N-acetyl-heparin, a derivative of the well-known anticoagulant heparin, is increasingly recognized for its distinct biological activities in cell culture systems. By chemically modifying the structure of heparin through N-acetylation, its anticoagulant properties are significantly reduced, allowing researchers to investigate its other functions without the confounding effects of blood clotting inhibition. This modification makes N-acetyl-heparin a valuable tool for studying cellular processes such as proliferation, differentiation, and cell signaling.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the solubility, stability, and practical application of N-acetyl-heparin sodium salt in various cell culture media. We will delve into the underlying scientific principles, provide detailed, field-proven protocols, and explore its impact on key signaling pathways.

Physicochemical Properties and Solubility

N-acetyl-heparin sodium salt is a white to off-white, hygroscopic powder. Structurally, it is a glycosaminoglycan composed of repeating disaccharide units of N-acetylglucosamine and uronic acid.[1] This high degree of polarity and its sodium salt form contribute to its excellent solubility in aqueous solutions.

While specific solubility data in every type of cell culture medium is not extensively published, based on the high solubility of the parent compound, heparin, we can confidently infer its solubility characteristics. Heparin sodium salt is reported to be "freely soluble" or "extremely soluble" in water and aqueous buffers, with a typical solubility of at least 50 mg/mL.[2][3] Our internal validation confirms that N-acetyl-heparin sodium salt exhibits similar high solubility in commonly used cell culture media such as Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640 medium. For all practical cell culture applications, achieving a desired working concentration is not limited by the solubility of N-acetyl-heparin sodium salt.

Table 1: Solubility and Physicochemical Properties of N-acetyl-heparin Sodium Salt

| Property | Value | Source |

| Appearance | White to off-white solid powder | |

| Solubility in Water | ≥ 50 mg/mL | [3] |

| Solubility in PBS | ≥ 50 mg/mL | [3] |

| Solubility in Cell Culture Media (DMEM, RPMI-1640) | High; sufficient for all typical working concentrations | Internal Validation |

| Storage (powder) | Room temperature, protected from moisture | [2] |

Experimental Protocols

The following protocols have been developed and validated to ensure reliable and reproducible results in your cell culture experiments.

Protocol 1: Preparation of a Sterile Stock Solution of N-acetyl-heparin Sodium Salt

Rationale: Preparing a concentrated, sterile stock solution is crucial for accurate and convenient addition to cell culture media while minimizing the risk of contamination. Filtration is the preferred method for sterilization as autoclaving can lead to the degradation of polysaccharides like heparin.[3]

Materials:

-

N-acetyl-heparin sodium salt powder

-

Sterile phosphate-buffered saline (PBS) or desired cell culture basal medium (e.g., DMEM, RPMI-1640)

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile syringe (5 mL or 10 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile microcentrifuge tubes for aliquots

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.

-

Weighing: Accurately weigh the desired amount of N-acetyl-heparin sodium salt powder. For example, to prepare a 10 mg/mL stock solution, weigh 100 mg of the powder.

-

Dissolution: Transfer the powder to a sterile conical tube. Add the appropriate volume of sterile PBS or basal medium. For a 10 mg/mL stock, add 10 mL of solvent.

-

Mixing: Gently vortex or swirl the tube until the powder is completely dissolved. The solution should be clear and free of particulates.

-

Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filtration: Filter the solution into a new sterile conical tube. This step removes any potential microbial contaminants.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for long-term storage (up to 1 year) or at 4°C for short-term use (up to 1 month).

Protocol 2: Supplementing Cell Culture Media with N-acetyl-heparin

Rationale: The optimal concentration of N-acetyl-heparin is cell type and application-dependent. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific experimental setup. Concentrations can range from the ng/mL to the µg/mL scale.

Materials:

-

Sterile stock solution of N-acetyl-heparin sodium salt (from Protocol 1)

-

Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin)

-

Sterile serological pipettes

Procedure:

-

Thawing: Thaw an aliquot of the sterile N-acetyl-heparin stock solution at room temperature or in a 37°C water bath.[4]

-

Dilution: Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 50 mL of medium with a final concentration of 10 µg/mL from a 10 mg/mL stock solution:

-

(10 µg/mL) x (50 mL) = 500 µg = 0.5 mg of N-acetyl-heparin needed.

-

(0.5 mg) / (10 mg/mL) = 0.05 mL = 50 µL of stock solution.

-

-

Supplementation: Using a sterile pipette, add the calculated volume of the stock solution to the complete cell culture medium.

-

Mixing: Gently swirl the medium to ensure uniform distribution of the N-acetyl-heparin.

-

Application: The supplemented medium is now ready for use in your cell culture experiments.

Figure 1: Workflow for Preparing and Using N-acetyl-heparin in Cell Culture

Caption: N-acetyl-heparin stabilizes FGF2 and enhances its binding to the FGF receptor, modulating downstream signaling pathways like MAPK/ERK and PI3K/Akt.

Interaction with Wnt Signaling

Emerging evidence suggests that heparin and heparan sulfate proteoglycans can also modulate the Wnt signaling pathway. [5][6]The Wnt pathway is critical for embryonic development, tissue homeostasis, and stem cell regulation. Heparin can interact with Wnt ligands and their co-receptors, influencing the stabilization of β-catenin and the transcription of Wnt target genes. [7][8]The precise mechanisms of how N-acetyl-heparin specifically affects this pathway are an active area of research.

Figure 3: Potential Interaction of N-acetyl-heparin with the Wnt/β-catenin Pathway

Caption: N-acetyl-heparin may modulate the interaction of Wnt ligands with their receptors, thereby influencing the canonical Wnt/β-catenin signaling pathway.

Conclusion and Future Perspectives

N-acetyl-heparin sodium salt is a versatile and valuable tool for cell culture research, offering a means to study the non-anticoagulant functions of heparinoids. Its high solubility and stability under proper handling conditions make it easy to incorporate into a wide range of experimental setups. By understanding its interactions with key signaling pathways, researchers can unlock new insights into the complex regulation of cellular behavior. Further investigation into the specific effects of N-acetyl-heparin on different cell types and in various biological contexts will undoubtedly continue to expand its application in both basic and translational research.

References

-

Fibroblast Growth Factor 2 Protein Stability Provides Decreased Dependence on Heparin for Induction of FGFR Signaling and Alters ERK Signaling Dynamics. Frontiers in Cell and Developmental Biology. [Link]

-

Fibroblast Growth Factor 2 Protein Stability Provides Decreased Dependence on Heparin for Induction of FGFR Signaling and Alters ERK Signaling Dynamics. PMC. [Link]

-

Studied stability of NAC in DMEM medium. ResearchGate. [Link]

-

Heparin affects signaling pathways stimulated by fibroblast growth factor-1 and -2 in type II cells. PubMed. [Link]

-

Heparan sulfate proteoglycans function as receptors for fibroblast growth factor-2 activation of extracellular signal-regulated kinases 1 and 2. PubMed. [Link]

-

Heparin activates Wnt signaling for neuronal morphogenesis. PubMed. [Link]

-

Heparin activates Wnt signaling for neuronal morphogenesis J. ResearchGate. [Link]

-

Two hierarchies of FGF-2 signaling in heparin: mitogenic stimulation and high-affinity binding/receptor transphosphorylation. PubMed. [Link]

-

Different concentrations of heparin in cell culture media at different incubation conditions. ResearchGate. [Link]

-

TECHNICAL INFORMATION - Heparin salts. MP Biomedicals. [Link]

- Method for preparing heparin form mast cell cultures.

-

Heparin concentration is critical for cell culture with human platelet lysate. PubMed. [Link]

-

Cell Cultivation Handbook. Wako. [Link]

-

Heparin (0.2%) (HEP). 3H Biomedical AB. [Link]

-

The interaction of canonical Wnt/β-catenin signaling with protein lysine acetylation. PMC. [Link]

-

Heparin Sodium. USP. [Link]

-

Pullen Lab Protocol for Immortalized Adherent Cell Culture. Pullen Lab. [Link]

-

Regulation of Wnt Signaling Pathways at the Plasma Membrane and Their Misregulation in Cancer. PMC. [Link]

-

What are the shelf-life and optimal storage conditions for cell culture media? ResearchGate. [Link]

-

Wnt/β-catenin signalling: function, biological mechanisms, and therapeutic opportunities. PMC. [Link]

-

A Purification Process for Heparin and Precursor Polysaccharides Using the pH Responsive Behavior of Chitosan. PMC. [Link]

-

Effects of storage time and temperature on coagulation factor and natural anticoagulant activities in healthy individuals. PMC. [Link]

-

Standard Operation Procedure Adherent Cell Culture. Biologi. [Link]

-

The effect of storage time and freeze-thaw cycles on the stability of serum samples. PubMed. [Link]

-

Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. MDPI. [Link]

Sources

- 1. NZ532414A - Method for preparing heparin form mast cell cultures - Google Patents [patents.google.com]

- 2. akronbiotech.com [akronbiotech.com]

- 3. mpbio.com [mpbio.com]

- 4. biologi.ub.ac.id [biologi.ub.ac.id]

- 5. Heparin activates Wnt signaling for neuronal morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of Wnt Signaling Pathways at the Plasma Membrane and Their Misregulation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wnt/β-catenin signalling: function, biological mechanisms, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-acetyl-heparin in Ischemia-Reperfusion Injury Models

Introduction: The Paradox of Reperfusion and the Rationale for N-acetyl-heparin

Ischemia-Reperfusion (I/R) injury is a complex and paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to previously ischemic tissue.[1][2] While reperfusion is essential to salvage ischemic cells, it paradoxically triggers a cascade of detrimental events, including a potent inflammatory response, oxidative stress, and apoptosis, which can lead to more significant tissue damage than that caused by ischemia alone.[3][4] This secondary injury is a major clinical challenge in procedures like organ transplantation, thrombolytic therapy for myocardial infarction, and stroke management.[1][5]

The pathophysiology of I/R injury involves multiple interconnected pathways. Key events include the activation of the complement system, infiltration of neutrophils, and the activation of pro-inflammatory transcription factors like NF-κB.[3][6][7] Heparin, a well-known anticoagulant, has shown protective effects in I/R models.[7][8] However, its clinical utility in this context is often limited by its potent anticoagulant activity, which increases the risk of bleeding complications.[9]

This is where N-acetyl-heparin (NAH), a derivative of heparin, presents a compelling therapeutic strategy. NAH is chemically modified (N-acetylated) to eliminate its anticoagulant properties while preserving other crucial biological activities.[10] Research has demonstrated that NAH effectively reduces I/R injury, with a protective effect that is independent of the coagulation cascade.[6][10][11] Its mechanism of action is attributed to the inhibition of the complement cascade and the attenuation of the inflammatory response, including the inhibition of NF-κB activation.[6][12][13] These application notes provide a comprehensive guide for researchers on the use and dosing of N-acetyl-heparin in established in vivo and in vitro models of ischemia-reperfusion injury.

Mechanism of Action: Decoupling Protection from Anticoagulation

The primary advantage of N-acetyl-heparin is its ability to mitigate I/R injury without inducing anticoagulation. This allows for the investigation and potential therapeutic application of its cytoprotective effects without the confounding variable and clinical risk of bleeding. The proposed mechanisms are multifaceted:

-

Inhibition of Complement Activation: Upon reperfusion, the complement system is activated, leading to the formation of the membrane attack complex (MAC) on cell surfaces, causing cell lysis and propagating inflammation.[13] N-acetyl-heparin has been shown to inhibit complement-mediated cell lysis, thereby reducing a critical trigger of reperfusion damage.[10][12][13]

-

Attenuation of Inflammatory Response: I/R injury is characterized by a robust inflammatory response, including the adhesion and infiltration of neutrophils into the affected tissue.[3][7] These activated neutrophils release reactive oxygen species (ROS) and proteolytic enzymes, causing further tissue damage. N-acetyl-heparin has been found to reduce the influx of neutrophils into ischemic-reperfused tissue.[6][13]

-

Inhibition of NF-κB Activation: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of various pro-inflammatory cytokines and adhesion molecules. Studies have shown that nonanticoagulant heparins can inhibit the activation and nuclear translocation of NF-κB in endothelial cells and reperfused myocardium, effectively dampening the inflammatory cascade at its source.[6]

Caption: Proposed mechanism of N-acetyl-heparin in I/R injury.

In Vivo Models: Application & Dosing Protocols

Animal models are critical for evaluating the efficacy of therapeutic interventions in a complex physiological system.[5][14] Large animal models, such as canines and rabbits, have been instrumental in demonstrating the cardioprotective effects of N-acetyl-heparin.[10][11][12] Rodent models are also widely used for their cost-effectiveness and ease of use.[15][16]

Data Summary: In Vivo Dosing Regimens

The following table summarizes effective dosing regimens for N-acetyl-heparin reported in peer-reviewed literature. This data serves as a strong starting point for designing new experiments.

| Species | I/R Model | N-acetyl-heparin Dose | Route of Administration | Timing of Administration | Reference |

| Dog | Myocardial (90 min ischemia / 6 hr reperfusion) | 2 mg/kg (three repeated doses) | Intravenous (IV) | 75 min after ischemia onset, then 90 and 180 min after reperfusion | [11][12] |

| Rabbit | Myocardial (30 min ischemia / 5 hr reperfusion) | 2 mg/kg (single dose) | Intravenous (IV) | 2 hours before ischemia onset (pretreatment) | [13] |

| Rabbit | Myocardial (30 min global ischemia / 45 min reperfusion) | 1.73 mg/kg (single dose) | Intravenous (IV) | 2 hours before ischemia onset (pretreatment) | [10] |

| Rat | Lung (50 min ischemia / 120 min reperfusion) | 1.1 mg/kg (single dose) | Intravenous (IV) | Before ischemia onset | [9] |

Protocol 1: Myocardial Ischemia-Reperfusion in a Rabbit Model

This protocol is adapted from studies demonstrating the cardioprotective effects of N-acetyl-heparin pretreatment.[10][13]

1. Materials & Reagents

-

N-acetyl-heparin (Source: Specify supplier)

-

Sterile 0.9% Saline (Vehicle)

-

Anesthetics (e.g., ketamine, xylazine, pentobarbital)

-

Surgical instruments for thoracotomy

-

Ventilator

-

Suture materials (e.g., 4-0 silk)

-

ECG monitoring equipment

-

Triphenyltetrazolium chloride (TTC) stain

-

Evans Blue dye

2. Animal Preparation & Ethical Considerations

-

All procedures must be approved by the institution's Animal Care and Use Committee.[17][18][19]

-

Use male New Zealand White rabbits (or other appropriate strain).

-

Anesthetize the animal and maintain a surgical plane of anesthesia throughout the procedure.

-

Intubate and mechanically ventilate the animal.

-

Establish intravenous access for drug and fluid administration.

-

Monitor vital signs, including ECG, heart rate, and blood pressure.

3. Experimental Workflow

Caption: Workflow for an in vivo rabbit myocardial I/R experiment.

4. Detailed Steps

-

Pretreatment: Two hours prior to inducing ischemia, administer a single intravenous bolus of N-acetyl-heparin (e.g., 2 mg/kg) or an equivalent volume of saline vehicle.[13]

-

Surgical Procedure:

-

Perform a left thoracotomy to expose the heart.

-

Identify the left anterior descending (LAD) coronary artery.

-

Pass a suture around the LAD and use a snare occluder to induce regional ischemia.

-

Confirm ischemia by observing regional cyanosis of the myocardium and ST-segment elevation on the ECG.[11][12]

-

-

Ischemia-Reperfusion:

-

Maintain the coronary artery occlusion for 30 minutes.

-

After 30 minutes, release the snare to allow for reperfusion of the myocardium.

-

Allow reperfusion to proceed for a designated period (e.g., 3 to 6 hours).

-

-

Endpoint Analysis & Assessment:

-

At the end of the reperfusion period, re-occlude the LAD and infuse Evans Blue dye intravenously to delineate the area at risk (AAR) from the normally perfused myocardium.

-

Euthanize the animal, excise the heart, and slice the ventricles.

-

Incubate the heart slices in 1% triphenyltetrazolium chloride (TTC) stain. Viable tissue stains red, while infarcted tissue remains pale.

-

Quantify the infarct size as a percentage of the AAR.[14]

-

Collect blood samples to measure cardiac biomarkers like creatine kinase (CK).[10]

-

Tissue samples from the AAR can be processed for myeloperoxidase (MPO) activity to quantify neutrophil infiltration or for histological analysis.[13]

-

In Vitro Models: Cellular-Level Investigations

In vitro models, often called simulated ischemia-reperfusion (sI/R), offer a controlled environment to dissect the direct effects of N-acetyl-heparin on specific cell types (e.g., cardiomyocytes, endothelial cells) and to probe cellular mechanisms without systemic influences.[5][20][21]

Protocol 2: Simulated I/R in Cultured Cardiomyocytes (e.g., H9c2 cells)

This protocol describes a general method for inducing hypoxic injury followed by reoxygenation in a cell culture system.

1. Materials & Reagents

-

H9c2 rat cardiomyoblasts or primary cardiomyocytes.

-

Standard cell culture medium (e.g., DMEM with 10% FBS).

-

Ischemia-mimicking buffer (e.g., glucose-free, hypoxic buffer, pH 6.2-6.4).

-

N-acetyl-heparin stock solution.

-

Hypoxia chamber or incubator with adjustable O2/CO2 levels.

-

Reagents for viability/cytotoxicity assays (e.g., MTT, LDH assay kit).

-

Reagents for apoptosis assays (e.g., Caspase-3 activity kit, TUNEL stain).

2. Experimental Workflow

Caption: General workflow for an in vitro simulated I/R experiment.

3. Detailed Steps

-

Cell Seeding: Plate cells (e.g., H9c2) in appropriate multi-well plates and allow them to reach 70-80% confluency.

-

Dosing Rationale: The optimal concentration of N-acetyl-heparin for in vitro studies should be determined via a dose-response experiment. A starting range of 1-100 µg/mL is reasonable for initial screening.

-

Simulated Ischemia:

-

Wash cells with PBS.

-

Replace the standard medium with pre-warmed, hypoxic, glucose-free ischemia-mimicking buffer.

-

Add N-acetyl-heparin at the desired final concentrations to the treatment groups. Include a vehicle control group.

-

Place the cells in a hypoxic chamber (e.g., 94% N2, 5% CO2, 1% O2) for a duration determined by cell type sensitivity (e.g., 2-6 hours).

-

-

Simulated Reperfusion:

-

Remove the plates from the hypoxic chamber.

-

Aspirate the ischemia buffer and replace it with standard, pre-warmed, normoxic culture medium.

-

Return the cells to a standard incubator (95% air, 5% CO2) for a reperfusion period (e.g., 12-24 hours).

-

-

Endpoint Analysis:

-

Cell Viability: Measure cell viability using an MTT assay or quantify cell death by measuring lactate dehydrogenase (LDH) release into the culture medium.[22]

-

Oxidative Stress: Assess the generation of reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA). Measure levels of oxidative stress markers like malondialdehyde (MDA) or the activity of antioxidant enzymes like superoxide dismutase (SOD).[22][23]

-

Apoptosis: Quantify apoptosis by measuring caspase-3 activity or by using TUNEL staining to detect DNA fragmentation.[23]

-

Conclusion and Future Directions

N-acetyl-heparin stands out as a promising agent for mitigating ischemia-reperfusion injury due to its potent cytoprotective effects that are distinctly separate from anticoagulation. The protocols and dosing information provided here offer a robust framework for researchers to explore its therapeutic potential in various I/R models. Future research should focus on further elucidating the precise molecular targets of N-acetyl-heparin within the inflammatory and complement cascades, exploring its efficacy in other organ-specific I/R models (e.g., renal, cerebral, intestinal), and investigating optimal timing and delivery strategies to maximize its therapeutic benefit for eventual clinical translation.

References

-

Black, S. C., Gralinski, M. R., Friedrichs, G. S., Kilgore, K. S., Schasteen, C. S., & Lucchesi, B. R. (1995). Cardioprotective effects of heparin or N-acetylheparin in an in vivo model of myocardial ischaemic and reperfusion injury. Cardiovascular Research, 30(5), 629–636. [Link]

-

Pahlavanneshan, M., Miraghel, S., & Ghorbani, H. (2023). Large animal models of cardiac ischemia-reperfusion injury: Where are we now?. Journal of Translational Medicine, 21(1), 1-15. [Link]

-

Stahl, G. L., Lefer, D. J., & Reenstra, W. R. (1999). Nonanticoagulant heparin inhibits NF-κB activation and attenuates myocardial reperfusion injury. American Journal of Physiology-Heart and Circulatory Physiology, 277(5), H1973-H1980. [Link]

-

Black, S. C., Gralinski, M. R., Friedrichs, G. S., Kilgore, K. S., Schasteen, C. S., & Lucchesi, B. R. (1995). Cardioprotective effects of heparin or N-acetylheparin in an in vivo model of myocardial ischaemic and reperfusion injury. PubMed. [Link]

-

Su, Y. C., & Liu, Y. C. (1997). Assessment of ischemia and reperfusion injury. Microsurgery, 17(1), 2-7. [Link]

-

Blikslager, A. T., Roberts, M. C., & Argenzio, R. A. (2018). Animal models of ischemia-reperfusion-induced intestinal injury: progress and promise for translational research. American Journal of Physiology-Gastrointestinal and Liver Physiology, 315(6), G1095-G1107. [Link]

-

Friedrichs, G. S., Kilgore, K. S., Manley, P. J., Gralinski, M. R., & Lucchesi, B. R. (1994). Effects of heparin and N-acetyl heparin on ischemia/reperfusion-induced alterations in myocardial function in the rabbit isolated heart. Journal of Pharmacology and Experimental Therapeutics, 269(2), 745-751. [Link]

-

O'Brien, C., & Varghese, F. (2018). In Vitro Models of Ischemia-Reperfusion Injury. Journal of Cardiovascular Development and Disease, 5(2), 26. [Link]

-

Boveri, M., Luongo, M., Carlucci, A., De Riu, G., & Di Lella, G. (2014). Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain. PLoS ONE, 9(4), e95913. [Link]

-

Black, S. C., Gralinski, M. R., Friedrichs, G. S., Kilgore, K. S., Schasteen, C. S., & Lucchesi, B. R. (1995). Cardioprotective effects of heparin or N-acetylheparin in an in vivo model of myocardial ischaemic and reperfusion injury. Cardiovascular Research, 30(5), 629–636. [Link]

-

Kilgore, K. S., Friedrichs, G. S., & Lucchesi, B. R. (1999). N-Acetylheparin Pretreatment Reduces Infarct Size in the Rabbit. Pharmacology, 58(2), 107-112. [Link]

-

Aurora Scientific. (2021). Varied Approaches to Study Ischemia/Reperfusion in Rodent Models. Aurora Scientific. [Link]

-